molecular formula C18H21N3O5 B3852610 [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B3852610
M. Wt: 359.4 g/mol
InChI Key: LAVLWTNRMGFKNA-UHFFFAOYSA-N
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Description

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole moiety, which is then coupled with a pyrazole ring through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to achieve the desired product. Solvent extraction and chromatographic techniques are often employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets and its potential therapeutic effects.

Medicine

The compound is also explored for its potential medicinal properties. Researchers are investigating its efficacy in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The pyrrolidine group contributes to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in PVC plastics.

Uniqueness

What sets [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone apart from these similar compounds is its unique combination of functional groups. The presence of the benzodioxole, pyrazole, and pyrrolidine moieties in a single molecule provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-23-9-12-4-5-21(8-12)18(22)15-6-13(19-20-15)10-24-14-2-3-16-17(7-14)26-11-25-16/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLWTNRMGFKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 6
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone

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